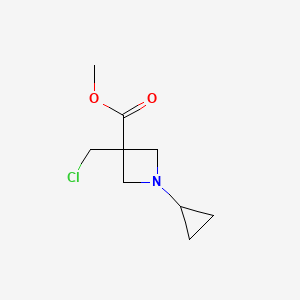

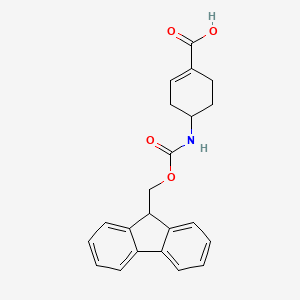

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organic molecule that contains a chloromethyl group and a cyclopropylazetidine group. The chloromethyl group is a functional group that has the chemical formula -CH2-Cl . The cyclopropyl group is a three-membered ring structure common in organic chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. For example, the Blanc chloromethylation reaction is a method of introducing a chloromethyl group into aromatic compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group and could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, chloromethyl compounds are generally colorless and have a sweet odor .Aplicaciones Científicas De Investigación

Chloromethane as a Methyl Donor

- Chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles, demonstrating a broad-specificity methylating system that can esterify a wide range of aromatic and aliphatic acids. This finding opens up potential avenues for the utilization of similar structures in synthetic biology and organic chemistry applications (Harper et al., 1989).

DNA Methylation and Cancer

- Alterations in DNA methylation patterns are common in various tumors, impacting gene transcription. Studies on DNA methyltransferase inhibitors, including analogs of nucleoside deoxycitidine, have shown antileukemic activity but limited action in solid tumors, suggesting a role for methyl donors in developing treatments for cancer through epigenetic mechanisms (Goffin & Eisenhauer, 2002).

Synthetic Applications

- Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been used to synthesize spirocyclopropane anellated heterocyclic carboxylates, demonstrating the versatility of chloromethyl and cyclopropyl containing compounds in organic synthesis (Bullock et al., 1972).

Mechanism of Action of Alkylating Agents

- Studies on alkylating agents like 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) reveal their ability to covalently cross-link DNA, providing insights into the use of similar compounds in chemotherapy and the role of chloroethyl groups in mediating biological effects (Lown & McLaughlin, 1979).

Antineoplastic Agents

- Chloroethyl- and methylnitrosourea analogues of thymidine have shown significant antineoplastic activities, indicating the potential of cyclopropyl and chloromethyl groups in developing novel cancer therapies (Lin et al., 1978).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-13-8(12)9(4-10)5-11(6-9)7-2-3-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCBSUMMDOXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)C2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(chloromethyl)-1-cyclopropylazetidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)

![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)

![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)